molecular formula C12H14ClF3N4O2 B11831128 Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate

Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B11831128
M. Wt: 338.71 g/mol
InChI Key: GORXBBIVZQPFIE-UHFFFAOYSA-N
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Description

Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with chlorine and trifluoromethyl groups at positions 2 and 6, respectively. The piperazine ring is linked to the pyrimidine via its nitrogen atom and further functionalized with an ethyl carboxylate ester. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chlorine atom may influence reactivity in substitution reactions .

Properties

Molecular Formula

C12H14ClF3N4O2

Molecular Weight

338.71 g/mol

IUPAC Name

ethyl 4-[6-chloro-2-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C12H14ClF3N4O2/c1-2-22-11(21)20-5-3-19(4-6-20)9-7-8(13)17-10(18-9)12(14,15)16/h7H,2-6H2,1H3

InChI Key

GORXBBIVZQPFIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Key Substituents Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate - Cl, -CF₃ on pyrimidine; ethyl carboxylate on piperazine ~337.5 High lipophilicity; potential kinase inhibitor or agrochemical intermediate
tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate - Cl, -SCH₃ on pyrimidine; tert-butyl carboxylate on piperazine 344.86 Bulky tert-butyl group improves stability; used as a synthetic intermediate
Benzyl 4-(6-chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carboxylate - Cl, -CF₃ on pyrimidine; benzyl carboxylate on piperazine Not reported Increased lipophilicity due to benzyl group; research-grade availability (95% purity)
6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidine-4-carboxylic acid - CH₃, -CF₃-phenyl on piperazine; carboxylic acid on pyrimidine Not reported Polar carboxylic acid enhances solubility; explored in therapeutic agent synthesis
Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate Dual piperazine rings; -SCH₃, -CONH₂ substituents 409.51 High hydrogen-bonding capacity; potential CNS drug candidate

Key Comparative Insights:

Substituent Effects on Reactivity and Stability

  • The trifluoromethyl (-CF₃) group in the target compound enhances electron-withdrawing effects, stabilizing the pyrimidine ring against nucleophilic attacks compared to methylthio (-SCH₃) or methyl (-CH₃) groups .
  • Carboxylate esters (ethyl, tert-butyl, benzyl) influence solubility: ethyl esters balance lipophilicity and metabolic stability, while benzyl esters increase membrane permeability .

Synthetic Utility

  • The tert-butyl-protected analog () is a common intermediate in peptide synthesis due to its acid-labile protecting group .
  • Benzyl derivatives () are often used in catalytic hydrogenation reactions to yield primary amines .

Therapeutic Potential Compounds with carboxylic acid substituents () exhibit improved solubility, making them suitable for oral bioavailability in drug development . Dual piperazine moieties () may enhance binding to G-protein-coupled receptors (GPCRs), a target in neuropharmacology .

Agrochemical Relevance

  • Pyrimidine derivatives with chloro and trifluoromethyl groups are prevalent in herbicidal agents (e.g., ), suggesting the target compound could act as a precursor for agrochemicals .

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